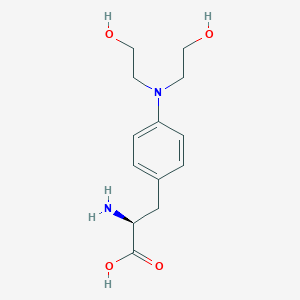
4-Bis(2-hydroxyethyl)amino-L-phenylalanine
Vue d'ensemble
Description
4-Bis(2-hydroxyethyl)amino-L-phenylalanine belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from a reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of phenylalanine .
Molecular Structure Analysis
The molecular formula of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine is C13H20N2O4 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine are not fully detailed in the search results. The molecular weight is 268.30900 .Applications De Recherche Scientifique
Quantitative Analysis in Chemotherapy
4-bis-(2-hydroxyethyl)amino-1-phenylalanine (L-DOH) has been identified in blood samples of patients treated with melphalan (L-PAM), a chemotherapy drug. The presence of L-DOH, a major hydrolysate of L-PAM, indicates its potential importance in L-PAM chemotherapy. A method using reversed-phase high-performance liquid chromatography has been developed for analyzing both L-PAM and L-DOH in biological samples, offering a detection sensitivity of 0.1 ppm. This method ensures a distinct separation of L-PAM and L-DOH without interference from biological backgrounds, crucial for monitoring and studying the effects of chemotherapy treatments (Ahmed & Hsu, 1981).
Synthesis and Biological Activity in Cancer Research
The synthesis and biological properties of compounds, including stereoisomers of 4-[bis(2-chloroethyl)amino]phenylalanine, have been explored. These compounds' structures are designed to increase the selectivity of their antitumor activity, making them significant in cancer research. Such studies contribute to understanding how structural variations in compounds like 4-bis(2-hydroxyethyl)amino-L-phenylalanine can influence their efficacy and selectivity in treating cancers (Krasnov, Zhdanova, & Smirnova, 1995).
Enzymatic Processes and Metabolic Pathways
Research on the aromatic amino acid hydroxylases, which include enzymes like phenylalanine hydroxylase, has provided insights into the metabolism of amino acids including phenylalanine, to which 4-bis(2-hydroxyethyl)amino-L-phenylalanine is structurally related. Understanding the structure and function of these enzymes is crucial in comprehending the metabolic pathways and potential therapeutic applications involving similar compounds (Hufton, Jennings, & Cotton, 1995).
Application in Antibacterial Studies
Compounds derived from L-Phenylalanine, structurally similar to 4-bis(2-hydroxyethyl)amino-L-phenylalanine, have been investigated for their antibacterial properties. These studies provide a framework for exploring how derivatives of amino acids can be used in developing new antibacterial agents, potentially expanding the applications of 4-bis(2-hydroxyethyl)amino-L-phenylalanine in this area (Aziz, 2010).
Amino Acid Hydroxylases and Disease Research
Research into aromatic amino acid hydroxylases, which are closely related to phenylalanine and its derivatives, has contributed to understanding various diseases. The study of these enzymes, their mutations, and their interactions with substrates like 4-bis(2-hydroxyethyl)amino-L-phenylalanine, is crucial in developing treatments for disorders such as phenylketonuria and other metabolic diseases (Flatmark & Stevens, 1999).
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGUXSYETMNGJA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222467 | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
CAS RN |
72143-20-5 | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROXYMELPHALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8B918966 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



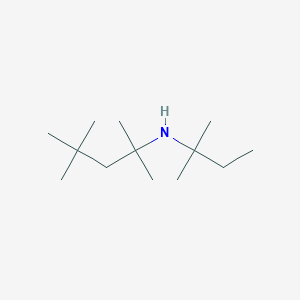
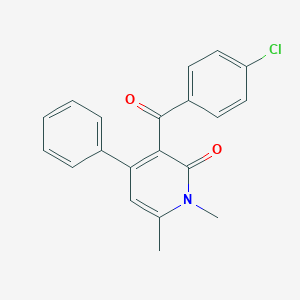
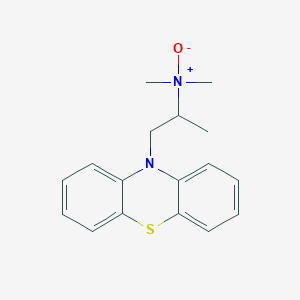

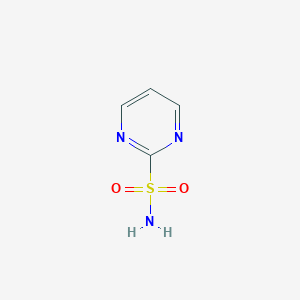
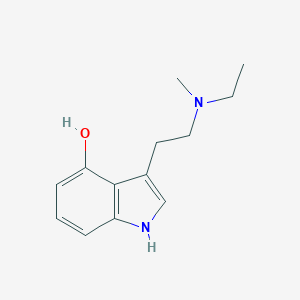
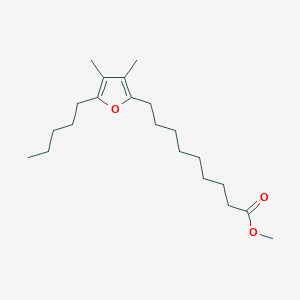
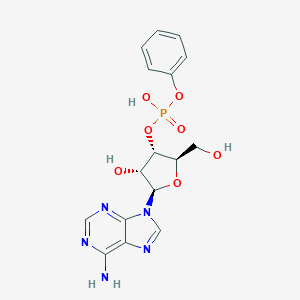
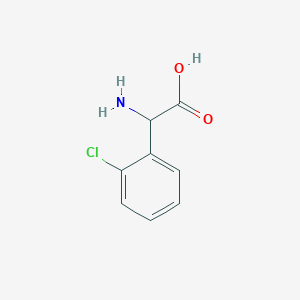
![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)
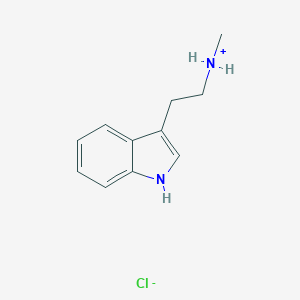
![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)